molecular formula C12H10N2O2 B7845149 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile CAS No. 92932-15-5

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile

Cat. No.: B7845149
CAS No.: 92932-15-5
M. Wt: 214.22 g/mol
InChI Key: ZDBRALJOIKATDO-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is a phthalimide-derived compound characterized by a nitrile (-CN) group and a methyl-substituted propane chain attached to the isoindole-1,3-dione core. This structure combines the electron-withdrawing properties of the phthalimide moiety with the steric and electronic effects of the methyl branch and nitrile group. The methyl substitution may enhance lipophilicity compared to linear-chain analogs, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBRALJOIKATDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452165
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92932-15-5
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 40101-51-7

The structure includes a dioxoisoindole moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile exhibit various biological activities, including:

  • Antioxidant Activity : Studies have shown that derivatives of isoindole compounds possess significant antioxidant properties. For instance, N-isoindolines have been reported to scavenge free radicals effectively .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in biological assays. A study on related compounds indicated their potential in reducing inflammation markers in vitro .
  • Antitumor Properties : Certain isoindole derivatives have been studied for their antitumor effects. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Interaction with Cellular Targets : The dioxoisoindole moiety may interact with cellular receptors or signaling pathways that regulate oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
Anti-inflammatoryReducing inflammation markers
AntitumorInhibiting cancer cell proliferation

Table 2: Comparative Analysis of Related Compounds

Compound NameAntioxidant Activity (IC50 µM)Anti-inflammatory Activity (IC50 µM)Reference
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)2530
4-(1,3-Dioxoisoindolin-2-yl)1520
N-Ethylphthalimide esters1018

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antioxidant Properties :
    A study assessed the antioxidant capacity of various isoindole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals, suggesting its utility in preventing oxidative stress-related diseases .
  • Case Study on Anti-inflammatory Effects :
    In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent .
  • Case Study on Antitumor Activity :
    Research involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is C13H12N2O3C_{13}H_{12}N_2O_3, with a molecular weight of approximately 244.25 g/mol. The compound features a dioxoisoindole core, which is known for its biological activity and versatility in synthetic applications.

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. The dioxoisoindole structure can interact with biological targets involved in cancer cell proliferation. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines, suggesting a pathway for developing new anticancer agents.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives, including those similar to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Compounds with similar isoindole frameworks have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Isoindole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Isoindole AE. coli32 µg/mL
Isoindole BS. aureus16 µg/mL
Target CompoundE. coli24 µg/mL

Dye Sensitizers in Solar Cells

The unique electronic properties of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile make it an attractive candidate for use as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can enhance the photovoltaic performance of these cells.

Case Study:
In a comparative study on various organic dyes for DSSCs, it was found that incorporating isoindole-based dyes improved the efficiency by approximately 15% compared to conventional dyes .

Photochemical Applications

The compound's photochemical stability allows it to be utilized in photonic devices and sensors. Its ability to undergo specific photochemical reactions can be harnessed for developing advanced materials.

Synthesis and Derivatives

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. Understanding these synthetic pathways is crucial for optimizing its application in pharmaceuticals and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of phthalimide derivatives modified with various substituents to optimize pharmacological activity and safety. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Key Properties/Activities Genotoxicity/Mutagenicity Reference
Target Compound 2-methylpropanenitrile C₁₂H₁₀N₂O₂ Likely improved lipophilicity due to methyl branch; nitrile group may enhance metabolic stability. Not directly tested; inferred lower genotoxicity based on structural analogs . N/A
C1: (1,3-dioxophthalimido)methyl nitrate Methyl spacer + nitrate ester C₁₀H₈N₂O₆ NO-donor; analgesic/anti-inflammatory; stimulates γ-globin synthesis. Mutagenic potency: 0–4,803 revertants/μmol (AMES test) .
C2: (1,3-dioxophthalimido)ethyl nitrate Ethyl spacer + nitrate ester C₁₁H₁₀N₂O₆ Similar to C1 but with longer spacer; reduced mutagenicity compared to hydroxyurea (HU). Average MNRET frequency: <6/1,000 cells (vs. HU: 7.8–33.7/1,000 cells) .
3-(1,3-dioxoisoindol-2-yl)propanenitrile Linear propanenitrile (no methyl branch) C₁₁H₈N₂O₂ Nitrile group enhances chemical stability; used as a synthetic intermediate. No genotoxicity data available.
4-Fluorophthalimide (Compound 7) Fluorine substitution on phthalimide C₁₄H₇FN₂O₂ Anticonvulsant activity; fluorine enhances electronegativity and binding affinity. Not reported.
N-Phthaloyl-alanyl-derived amidophosphates Phosphorylated alanine derivatives Variable Antimicrobial activity; phosphoryl groups improve solubility and target interaction. Not tested for genotoxicity.

Key Findings

Genotoxicity and Safety: Phthalimide derivatives with nitrate esters (e.g., C1–C6) exhibit mutagenic potencies ranging from 0–4,803 revertants/μmol in AMES tests, with meta-aromatic substitutions (e.g., C3, C5) showing reduced mutagenicity .

Pharmacological Activity: Nitrate-containing analogs (C1–C6) act as NO-donors, mimicking HU’s mechanism in SCD treatment but with improved safety profiles . The nitrile group in the target compound may confer metabolic stability but requires validation for NO-releasing capacity.

Structural Influence on Properties: Methyl Branch: Enhances steric hindrance and lipophilicity compared to linear-chain analogs like 3-(1,3-dioxoisoindol-2-yl)propanenitrile . Nitrile vs.

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